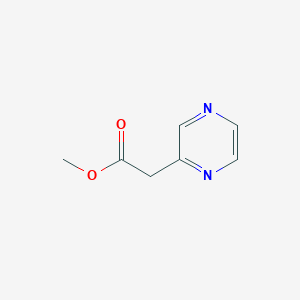

甲基2-吡嗪乙酸酯

描述

Methyl 2-pyrazineacetate is a compound that belongs to the class of alkylpyrazines, which are significant in the Maillard reaction, contributing to the flavor profile of various foods. The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Alkylpyrazines, including methyl pyrazines, are formed through complex pathways involving different precursors and conditions.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a practical synthesis of a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, was accomplished by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile, indicating the versatility of pyrazine synthesis . Another study synthesized a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid, which further reacted to form various other pyrazine derivatives, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using various spectroscopic and computational methods. For example, the crystal structure of a methylated pyrazine-2-carbohydrazide derivative was optimized using Hartree Fock and density functional theory levels, providing insights into the molecular geometry and electronic structures . Such analyses are crucial for understanding the properties and potential applications of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions. The formation of pyrazines in the Maillard reaction involves different pathways, including the incorporation of Strecker aldehydes or aldol condensation products . Additionally, pyrazine derivatives can cyclize to form various heterocyclic compounds, as evidenced by the synthesis of 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione from a pyrazinoyl derivative . These reactions highlight the chemical versatility and reactivity of pyrazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazine ring can affect the compound's flavor profile, solubility, and reactivity. Molecular imprinting techniques have been used to create synthetic polymers selective for specific methyl pyrazines, demonstrating the potential for targeted applications based on the physical and chemical properties of these compounds .

科学研究应用

蒸汽液平衡和过量摩尔体积

已经对甲基2-吡嗪乙酸酯(2MP)进行了工业和药用应用的研究。研究重点放在其与水、正己烷、环己烷等各种二元混合物中的蒸汽液平衡(VLE)和过量摩尔体积(VE)上。这些研究为其在不同工业过程中的应用提供了宝贵的见解(Park等,2001年)。

结构和光谱研究

已经对生物重要的吡唑-4-羧酸衍生物的结构和光谱性质进行了研究,这些衍生物与甲基2-吡嗪乙酸酯密切相关。这些研究结合了实验和理论方法,如NMR、FT-IR光谱和密度泛函理论(DFT),以了解这些化合物的化学和生物性质(Viveka et al., 2016)。

吡唑衍生物的绿色合成

已经探讨了关于吡嗪[2,3-c]-吡唑和吡唑[1,5-a]嘧啶的绿色合成研究,这涉及到类似甲基2-吡嗪乙酸酯的化合物。这些合成是在无溶剂条件下进行的,突显了向更环保的化学过程的转变(Al-Matar et al., 2010)。

腐蚀抑制性能

已经对吡嗪衍生物进行了理论评估,这些衍生物类似于甲基2-吡嗪乙酸酯,用于评估它们在钢表面的腐蚀抑制性能。这项研究对于在腐蚀抵抗至关重要的工业应用至关重要(Obot & Gasem, 2014)。

在美拉德反应系统中的形成

已经在美拉德反应系统中鉴定了与甲基2-吡嗪乙酸酯相关的化合物。已经研究了涉及氨基酸和1,3-二羟基丙酮的反应中,烷基吡嗪的形成,包括2,5-二甲基吡嗪和一种新型吡咯,为食品中的风味形成提供了见解(Adams et al., 2008)。

生物系统中的多功能研究

已经研究了类似于甲基2-吡嗪乙酸酯的天然吡嗪在生物系统中的多功能作用,包括它们在食品中作为调味剂和防腐剂的应用。这个全面的概述涵盖了吡嗪的化学结构、反应机制、代谢和效果(Fayek et al., 2021)。

4H-吡喃的绿色合成

已经报道了一种涉及与甲基2-吡嗪乙酸酯等化合物反应的多样化4H-吡喃的合成新方法。这种方法使用天然催化剂,突显了向更可持续的化学合成过程的转变(Cheraghipoor et al., 2020)。

抗菌性能

已经评估了与甲基2-吡嗪乙酸酯相关的吡嗪衍生物的抗菌性能。研究已经探讨了合成包含这些衍生物的杂环化合物以及它们作为抗菌剂的有效性(Darwish et al., 2014)。

安全和危害

Methyl 2-pyrazineacetate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

属性

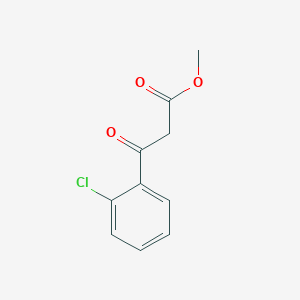

IUPAC Name |

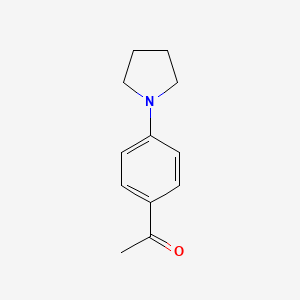

methyl 2-pyrazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOCWXAHKBAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363807 | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370562-35-9 | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370562-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)